3-Iodopyrazin-2-amine
Overview
Description
“3-Iodopyrazin-2-amine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a heteroaryl halide that undergoes microwave-assisted coupling with heterocyclic compounds (pyrazole, imidazole, pyrrole and indole) to afford the corresponding N-3-pyridinyl-substituted heterocyclic compounds .
Synthesis Analysis
The synthesis of “this compound” involves the derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde . This process is optimized for reproducible quantitative analysis in biological systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are determined by its molecular structure and composition. These properties include color, density, hardness, melting and boiling points, and many others . Unfortunately, specific details about the physical and chemical properties of “this compound” were not found in the search results.
Scientific Research Applications
Homogeneous Catalytic Aminocarbonylation
3-Iodopyrazin-2-amine serves as a substrate in palladium-catalyzed aminocarbonylation reactions. This process enables the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which have potential biological importance. Through simple and double carbon monoxide insertions, researchers can obtain compounds of synthetic and biological interest under elevated carbon monoxide pressure (Takács et al., 2007).
Coordination Polymers and Crystal Structures
The reaction of CuI and 2-iodopyrazine in acetonitrile led to the discovery of new copper(I) iodide coordination polymers with significant structural dimorphism. This research unveiled two forms: intensely yellow crystals that transform into red crystals, the latter being the most stable at room temperature. These findings have implications for understanding the thermal behavior and decomposition processes of coordination polymers, as well as potential applications in materials science (Näther et al., 2003).
Synthetic Methodologies in Organic Chemistry
In another study, this compound was utilized in palladium-catalyzed aminocarbonylation reactions to synthesize amino-substituted pyridylglyoxylamides. This methodological advancement highlights the compound's role in facilitating diverse synthetic routes, offering a pathway to synthesize compounds with multiple functional groups and potential pharmaceutical applications (Szőke et al., 2016).
Photocatalytic Organic Reactions
Research on organic triplet photosensitizers for aerobic photoorganocatalytic oxidative coupling of amines has shown that iodo-Bodipy derivatives, related to this compound, exhibit strong absorption of visible light and long-lived triplet excited states. These properties make them excellent candidates for photocatalytic reactions, highlighting the broader application potential of iodopyrazine derivatives in photoredox catalysis (Huang et al., 2013).
Mechanism of Action
Mode of Action
As a pyridine derivative, it may interact with its targets through various mechanisms, including hydrogen bonding, ionic interactions, and van der Waals forces. The presence of the iodine atom may also influence its reactivity and interaction with other compounds .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect in a biological system .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially affect the action of this compound .
properties
IUPAC Name |
3-iodopyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURJHURHSYPXPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70532787 | |
Record name | 3-Iodopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70532787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
344329-41-5 | |
Record name | 3-Iodopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70532787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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